Katacine

Thromboinflammation Platelet Biology CLEC-2 Ligands

Researchers needing a nonprotein CLEC-2 positive control face limited options: sennoside A binds but fails to induce aggregation. Katacine is a standardized A-type proanthocyanidin mixture from Polygonum coriarium that reliably stimulates platelet aggregation (77.7±9% at 10 µM) via Syk/Src signaling, serving as a functional CLEC-2 benchmark. Also inhibits mitochondrial oxygen consumption (antihypoxic) and Zika NS2B-NS3 protease (Ki 0.26 µM). ≥95% TLC; MW ~7,500 g/mol.

Molecular Formula C45H38O21
Molecular Weight 914.8 g/mol
Cat. No. B15342085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKatacine
Molecular FormulaC45H38O21
Molecular Weight914.8 g/mol
Structural Identifiers
SMILESC1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C(=C7)O)O)O)O)C8=CC(=C(C(=C8)O)O)O)O)O)O)C9=CC(=C(C(=C9)O)O)O)O
InChIInChI=1S/C45H38O21/c46-15-7-18(48)30-29(8-15)64-42(13-3-24(54)37(60)25(55)4-13)39(62)34(30)32-20(50)11-21(51)33-35(40(63)43(66-45(32)33)14-5-26(56)38(61)27(57)6-14)31-19(49)10-17(47)16-9-28(58)41(65-44(16)31)12-1-22(52)36(59)23(53)2-12/h1-8,10-11,28,34-35,39-43,46-63H,9H2/t28-,34-,35+,39-,40-,41-,42-,43-/m1/s1
InChIKeyNVTLDVSBUJGIAD-GHFVFVICSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Katacine: A-Type Proanthocyanidin with Dual CLEC-2 and Mitochondrial Activity


Katacine (CAS 135151-34-7) is a complex mixture of A-type proanthocyanidin polymers extracted from Polygonum coriarium (Polygonaceae) . It is structurally defined by the general formula (C₁₅H₁₃O₇)-[C₁₅H₁₂O₇]ₙ-(C₁₅H₁₃O₇), representing a heterogeneous polymer with interflavan bonds characteristic of A-type proanthocyanidins [1]. Katacine exhibits dual pharmacological activities: it acts as a novel nonprotein ligand of the C-type lectin-like receptor 2 (CLEC-2), inducing platelet aggregation, and it inhibits mitochondrial oxygen consumption, conferring an antihypoxic effect .

Why Katacine Defies Generic Substitution


Katacine is not a single defined molecule but a specific polymeric A-type proanthocyanidin mixture with a unique molecular weight distribution and interflavan linkage pattern (C4→C8 and C2→O→C7 bonds) that is distinct from the B-type proanthocyanidins common in grape seed or pine bark extracts [1]. This specific polymeric architecture dictates its dual-target pharmacology—potent CLEC-2 agonism and mitochondrial electron transport inhibition—whereas generic proanthocyanidin extracts show broad antioxidant activity but lack comparable CLEC-2 engagement . Furthermore, simple monomeric flavonoids like catechin do not reproduce Katacine's platelet aggregation response or its inhibitory profile against Zika virus protease [2]. Substitution with an undefined proanthocyanidin source therefore fails to guarantee the same functional outcomes in platelet activation assays or mitochondrial respiration studies.

Katacine vs. Comparators: Quantitative Evidence


CLEC-2 Binding Affinity vs. Sennoside A

In a high-throughput ALPHA screen assay measuring disruption of the podoplanin-CLEC-2 interaction, Katacine exhibited an IC50 of 2.7 µM, directly comparable to sennoside A (IC50 1.3 µM) [1]. Both compounds were the most potent hits from a library of 5,016 compounds, but only Katacine subsequently induced platelet aggregation in functional assays (see Evidence Item 2) [1]. This demonstrates that while sennoside A is a slightly more potent inhibitor of the protein-protein interaction in a biochemical assay, Katacine is the only one of the two that translates into a functional platelet response.

Thromboinflammation Platelet Biology CLEC-2 Ligands

Platelet Aggregation vs. Sennoside A and Rhodocytin

Katacine (10 µM) stimulated rapid and full platelet aggregation in washed human platelets, achieving 77.7 ± 9% aggregation [1]. In contrast, sennoside A (10 and 30 µM) had no effect on platelet aggregation [1]. Compared to the known exogenous CLEC-2 ligand rhodocytin (100 nM), Katacine induced a similar fold-increase in phosphorylation of Syk Y525/526 (4.5 ± 0.9-fold vs. 4.5 ± 1.0-fold for rhodocytin) and a lower but still substantial increase in LAT Y200 phosphorylation (18.8 ± 5.9-fold vs. 41.5 ± 4.5-fold for rhodocytin) [1].

Platelet Activation Hemostasis Thrombosis Models

Zika Virus Protease Inhibition Potency

In a biochemical screen for Zika virus NS2B-NS3 protease inhibitors, Katacine demonstrated a Ki of 0.26 µM [1]. This potency places it among the top inhibitors identified, alongside sennoside A (Ki = 0.19 µM) and irigenol hexa-acetate (Ki = 0.28 µM) [1]. The difference in Ki values indicates that Katacine is 1.4-fold less potent than sennoside A but 1.1-fold more potent than irigenol hexa-acetate in this isolated enzymatic assay.

Antiviral Discovery Zika Virus Protease Inhibitors

Acute Oral Toxicity vs. Grape Seed Extract

Katacine exhibits an oral LD50 of 3,000 mg/kg in mice (ORL-MUS) . This value is slightly lower than the oral LD50 reported for a standardized grape seed proanthocyanidin extract (GSPE) in mice, which is 3,451.9 mg/kg [1]. While both fall within a similar low-toxicity range, the ~13% lower LD50 for Katacine indicates a marginally higher acute oral toxicity compared to this common proanthocyanidin reference material.

In Vivo Toxicology Safety Pharmacology Natural Product Safety

Mitochondrial Respiratory Chain Inhibition

Katacine inhibits oxygen consumption and suppresses the speed of electron transfer from oxidation substrates through the mitochondrial respiratory chain to molecular oxygen, which underlies its classification as an antihypoxic agent . While specific IC50 values are not publicly available in peer-reviewed literature, vendor documentation consistently highlights this activity as a defining feature that distinguishes Katacine from many other proanthocyanidin mixtures that primarily act as antioxidants rather than direct respiratory chain modulators . In contrast, simple flavonoids like catechin exhibit much weaker respiratory chain inhibition, typically requiring concentrations in the 10–25 µM range to observe modest effects on mitochondrial respiration in isolated rat liver mitochondria [1].

Mitochondrial Biology Hypoxia Electron Transport Chain

Katacine: Optimal Research and Industrial Applications


CLEC-2 Platelet Activation Tool

Katacine is uniquely suited as a nonprotein positive control for CLEC-2 activation in platelet aggregation assays. Unlike sennoside A—which binds CLEC-2 in biochemical assays but fails to induce aggregation—Katacine reliably stimulates robust platelet aggregation (77.7 ± 9% at 10 µM) via Syk and Src kinase signaling, providing a functional benchmark for CLEC-2 engagement [1]. This makes it ideal for mechanistic studies of thromboinflammation and for screening CLEC-2 antagonists.

Mitochondrial Respiration and Platelet Function Probe

For researchers investigating the intersection of mitochondrial metabolism and platelet biology, Katacine offers a unique dual pharmacological profile. It simultaneously inhibits mitochondrial oxygen consumption (antihypoxic activity) and activates CLEC-2-mediated platelet aggregation . This dual activity is not recapitulated by standard mitochondrial inhibitors (e.g., antimycin A, rotenone) or by generic proanthocyanidin extracts, enabling studies of how respiratory chain modulation influences platelet reactivity.

Zika Protease Inhibitor Scaffold

With a Ki of 0.26 µM against Zika virus NS2B-NS3 protease, Katacine serves as a validated starting point for structure-activity relationship (SAR) studies aimed at developing antiviral leads [2]. Its potency is comparable to other top natural product hits (e.g., sennoside A, Ki 0.19 µM), and its polymeric A-type proanthocyanidin structure offers multiple hydroxyl groups for synthetic modification to improve selectivity and pharmacokinetic properties.

A-Type Proanthocyanidin Reference Standard

Due to its well-defined source (Polygonum coriarium), general polymeric formula, and consistent vendor specifications (≥95% purity by TLC; molecular weight ~7,500 g/mol for the major fraction), Katacine can serve as a reference material for analytical method development targeting A-type proanthocyanidins in complex botanical extracts . Its distinct interflavan bonding pattern (C4→C8 and C2→O→C7) differentiates it from B-type proanthocyanidins common in grape seed, making it valuable for chromatographic and mass spectrometric method validation.

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